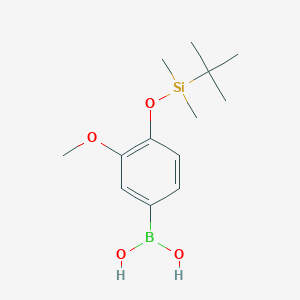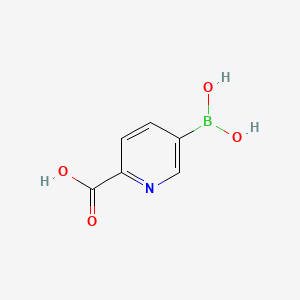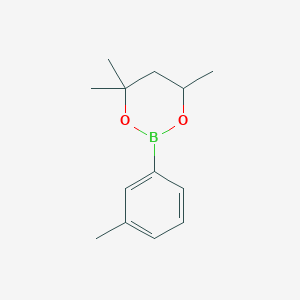
4,4,6-Trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane
Vue d'ensemble
Description
“4,4,6-Trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane” is a chemical compound with the CAS Number: 1310404-79-5 . It has a molecular weight of 218.1 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19BO2/c1-10-6-5-7-12(8-10)14-15-11(2)9-13(3,4)16-14/h5-8,11H,9H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
Progesterone Receptor Binding Agents
This compound has been identified as a potential player in modulating progesterone receptor-mediated processes. It could be used in pharmaceutical compositions aimed at therapies that require progesterone receptor binding agents .
Modulation of Hormonal Pathways
Due to its interaction with hormone receptors, 4,4,6-Trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane may be used in research related to hormonal pathways and disorders, providing a tool for understanding and potentially treating conditions influenced by hormonal imbalances .
Synthesis of Heterocyclic Compounds
The structure of this compound suggests it could be useful in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry for creating drugs with specific pharmacological activities .
Development of New Therapeutics
Given its potential role in hormone receptor modulation, this compound could be the basis for the development of new therapeutics, particularly in the realm of reproductive health and diseases related to progesterone imbalance .
Chemical Library Construction
Researchers could include 4,4,6-Trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane in chemical libraries used for high-throughput screening, aiding in the discovery of new drugs with desired biological activities .
Agricultural Chemical Research
The compound’s potential interaction with biological receptors suggests it could be explored for use in agricultural chemicals, possibly as a growth regulator or as part of a pest management strategy .
Material Science Applications
The boron-containing dioxaborinane ring in the compound’s structure could make it a candidate for research in material sciences, particularly in the creation of novel polymers or as a component in organic light-emitting diodes (OLEDs) .
Analytical Chemistry Reference Standards
Due to its unique structure, 4,4,6-Trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane could serve as a reference standard in analytical chemistry, helping to calibrate instruments or validate analytical methods .
Safety And Hazards
Propriétés
IUPAC Name |
4,4,6-trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2/c1-10-6-5-7-12(8-10)14-15-11(2)9-13(3,4)16-14/h5-8,11H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYVQRSUPLUHSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,6-Trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



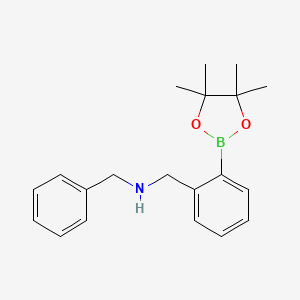
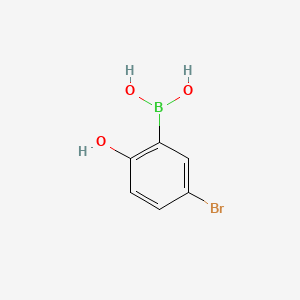
![4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1519804.png)
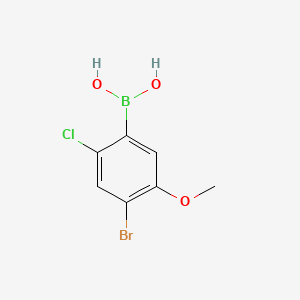
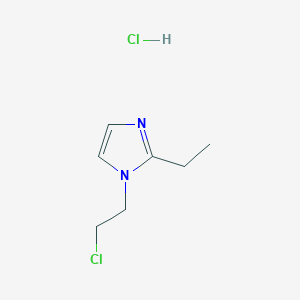
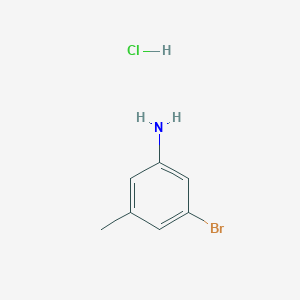
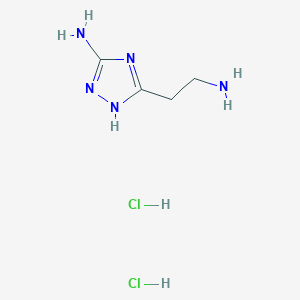
![8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519810.png)


